
9,11-Anhydro Fusidic Acid
描述
9,11-Anhydro Fusidic Acid is a derivative of fusidic acid, a natural tetracyclic triterpene isolated from fungi. It is known for its antibacterial properties and is used in the pharmaceutical field, particularly for its activity against Staphylococcus aureus and other Gram-positive bacteria . The compound is a white or almost white crystalline powder with a strong bitter taste .
准备方法
Synthetic Routes and Reaction Conditions
9,11-Anhydro Fusidic Acid can be synthesized through the carboxylation of emodin. The hydroxyl moiety of emodin is first converted to a carboxyl group by acid catalysis, followed by deoxygenation under suitable conditions to form this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
9,11-Anhydro Fusidic Acid undergoes various chemical reactions, including esterification, acylation, and other reactions typical of carboxylic acids .
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Acylation: Involves acyl chlorides or anhydrides under basic or acidic conditions.
Major Products
The major products formed from these reactions include esters and acyl derivatives of this compound .
科学研究应用
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C31H46O5
- Molecular Weight: 498.6939 g/mol
- CAS Number: 74048-41-2
The compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through interference with the elongation factor G (EF-G) during translation. This inhibition is crucial for its bactericidal activity against various Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Pharmacological Applications
1. Antimicrobial Activity:
9,11-Anhydro Fusidic Acid exhibits potent activity against a range of bacterial pathogens. Its efficacy has been demonstrated in vitro against:
- Staphylococcus aureus (including MRSA)
- Streptococcus pyogenes
- Corynebacterium spp.
- Clostridium difficile .
Table 1: In Vitro Susceptibility Data
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 8 mg/L |
Streptococcus pyogenes | < 8 mg/L |
Clostridium difficile | > 16 mg/L |
Neisseria spp. | < 4 mg/L |
2. Dermatological Applications:
The compound is primarily utilized in topical formulations for treating skin infections. Its safety profile is favorable, with no serious adverse events linked to its use in non-US markets . Clinical studies have shown that topical fusidic acid formulations are effective in managing skin infections caused by resistant bacteria.
Case Studies and Clinical Research
Case Study 1: Efficacy Against MRSA
A clinical trial involving patients with skin infections caused by MRSA demonstrated that topical application of fusidic acid resulted in significant clinical improvement compared to placebo treatments. The study highlighted the importance of combination therapy to mitigate resistance development .
Case Study 2: Safety Profile Assessment
A comprehensive review of global safety data from 1962 to 2007 indicated that fusidic acid monotherapy did not lead to severe adverse effects in patients with skin infections. This finding supports its continued use in dermatological applications .
Resistance Mechanisms and Overcoming Resistance
The emergence of antibiotic resistance poses a significant challenge in clinical settings. Research indicates that resistance to fusidic acid can develop through mutations in target genes and overexpression of efflux pumps . To combat this issue, combination therapies involving fusidic acid with other antibiotics (e.g., rifampicin) have been explored and shown to reduce the selection pressure for resistant strains .
Future Directions and Research Opportunities
Research into the applications of this compound continues to evolve, with potential investigations focusing on:
- Development of novel formulations for enhanced delivery.
- Exploration of its efficacy against biofilm-associated infections.
- Assessment of its role in treating systemic infections.
作用机制
9,11-Anhydro Fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria . This mechanism is similar to that of fusidic acid, making it effective against a range of Gram-positive bacteria .
相似化合物的比较
Similar Compounds
Fusidic Acid: The parent compound, known for its antibacterial properties.
C-21 Amide Derivatives of Fusidic Acid: These derivatives have been synthesized and studied for their enhanced antibacterial activity.
Protostane Triterpenes: Structurally similar compounds with various biological activities.
Uniqueness
9,11-Anhydro Fusidic Acid is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to inhibit protein synthesis by targeting elongation factor G sets it apart from other antibacterial agents .
生物活性
Introduction
9,11-Anhydro fusidic acid is a derivative of fusidic acid (FA), a natural tetracyclic triterpene antibiotic primarily derived from the fungus Fusidium coccineum. FA has been widely recognized for its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antibacterial Activity
This compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the elongation factor G (EF-G), which plays a crucial role in the translocation phase of protein synthesis. This binding prevents the dissociation of the EF-G-GDP complex from the ribosome, thereby halting further protein synthesis and leading to bacterial cell death .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | <0.15 | |
Streptococcus pneumoniae | 0.5 | |
Enterococcus faecalis | 1.0 |
Antimalarial Activity
Research has indicated that fusidic acid derivatives, including this compound, possess antimalarial properties. Specifically, studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, with an IC50 value of approximately 52.8 µM. The target for this activity appears to be EF-G in the apicoplast and mitochondria of the malaria parasite .
Antituberculosis Activity
Fusidic acid derivatives have also been evaluated for their antituberculosis activity. In vitro studies demonstrated that certain modifications to the fusidic acid structure enhance its efficacy against Mycobacterium tuberculosis, with some derivatives showing MIC values lower than that of FA itself . However, further research is needed to fully understand the mechanisms and optimize these derivatives for clinical use.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions (e.g., 11-OH and 21-COOH) is crucial for maintaining antibacterial and antituberculosis activity.
- Lipid Side Chains : Modifications involving lipid side chains have been shown to enhance pharmacokinetic properties while retaining biological activity .
- Esterification : Substituting hydroxyl groups with bioisosteres has yielded derivatives with comparable or improved activity against various pathogens .
Table 2: SAR Insights for Fusidic Acid Derivatives
Clinical Applications
Fusidic acid and its derivatives have been utilized in clinical settings primarily for treating skin infections caused by sensitive strains of bacteria. A notable case involved the use of sodium fusidate cream for managing bacterial skin infections, demonstrating effective outcomes with minimal side effects .
Synergistic Effects
Recent studies have highlighted the potential for synergistic effects when combining fusidic acid with other antibiotics such as polymyxin B. This combination has shown enhanced efficacy against resistant strains of bacteria, suggesting a promising avenue for future therapeutic strategies .
属性
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDRQJDRPAHDF-KRMCRKKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-41-2 | |
Record name | 9,11-Anhydrofusidic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。